![molecular formula C23H25N3O2S B2538591 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207040-79-6](/img/structure/B2538591.png)
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications
DNA Minor Groove Binding
The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, due to its structural similarities with Hoechst 33258, might share its DNA binding properties. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding characteristic makes it useful in various biological applications including fluorescent DNA staining, chromosome analysis, and as a starting point for drug design related to DNA interactions (Issar & Kakkar, 2013).
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 Isoform Inhibition
The compound's structural elements may make it a potential inhibitor of certain Cytochrome P450 (CYP) isoforms, which are crucial in metabolizing a diverse array of drugs. Potent and selective inhibition of CYP isoforms is vital for minimizing drug-drug interactions and understanding drug metabolism pathways (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
Nitro-Group Substitution Reactions
The interaction of piperidine components in the compound with nitro-containing aromatics suggests potential for engaging in nucleophilic aromatic substitution reactions. This could be useful in chemical synthesis and drug development (Pietra & Vitali, 1972).
Dopamine D2 Receptor Ligands
Therapeutic Potential in Neuropsychiatric Disorders
The piperidine moiety within the compound indicates potential as a ligand for dopamine D2 receptors. Such ligands are significant in treating disorders like schizophrenia, Parkinson's disease, depression, and anxiety, marking the compound as a potentially valuable scaffold for neuropsychiatric drug development (Jůza et al., 2022).
Antihistamine Properties
Histamine H1 Receptor Antagonism
Structural elements of the compound suggest potential activity similar to Bilastine, a new-generation antihistamine. Such properties could make it useful in treating allergies or as a scaffold for developing new antihistaminics (Sharma et al., 2021).
Ethnobotanical Properties
Phytochemical and Therapeutic Properties
The structural complexity of the compound, particularly its aromatic and heterocyclic components, might relate to various phytochemical properties, offering a wide array of potential therapeutic applications (Thakre Rushikesh et al., 2016).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-20-12-10-18(11-13-20)21-16-24-23(26(21)19-8-4-2-5-9-19)29-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGSEHNBQVRUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone |
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